2-Amino-5-propyl-4H-imidazol-4-one oxime

BACE-1 inhibition Alzheimer's disease 2-aminoimidazol-4-one

2-Amino-5-propyl-4H-imidazol-4-one oxime (CAS 754917-80-1; synonym: 4-(Hydroxyimino)-5-propyl-4H-imidazol-2-amine) is a heterocyclic small molecule (C₆H₁₀N₄O, MW 154.17 g/mol) belonging to the 2-aminoimidazol-4-one oxime class. It features a 2-amino substituent, a 5-propyl chain, and a 4-oxime (=N–OH) group on the imidazolone core.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B12827922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-propyl-4H-imidazol-4-one oxime
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C(N1)N)N=O
InChIInChI=1S/C6H10N4O/c1-2-3-4-5(10-11)9-6(7)8-4/h2-3H2,1H3,(H3,7,8,9)
InChIKeyMIMQEMRKIQIGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-propyl-4H-imidazol-4-one oxime: Procurement-Grade Identity & Physicochemical Baseline


2-Amino-5-propyl-4H-imidazol-4-one oxime (CAS 754917-80-1; synonym: 4-(Hydroxyimino)-5-propyl-4H-imidazol-2-amine) is a heterocyclic small molecule (C₆H₁₀N₄O, MW 154.17 g/mol) belonging to the 2-aminoimidazol-4-one oxime class . It features a 2-amino substituent, a 5-propyl chain, and a 4-oxime (=N–OH) group on the imidazolone core. The predicted LogP is approximately −0.70, pKa ~2.22 ± 0.40 (predicted), and boiling point ~304.4 °C at 760 mmHg . This scaffold is recognized in medicinal chemistry for its hydrogen-bonding donor/acceptor capacity conferred by the guanidine-like 2-aminoimidazolone moiety, and is a substructural motif found in marine-derived kinase inhibitors (e.g., leucettamine B, polyandrocarpamines) as well as in synthetic BACE-1 inhibitor programs [1][2].

Why 2-Amino-5-propyl-4H-imidazol-4-one oxime Cannot Be Interchanged with Methyl, Ethyl, or Aryl Analogs


Within the 2-aminoimidazol-4-one oxime series, the identity of the 5-position substituent is not a passive variable; it directly modulates lipophilicity (LogP), steric bulk, hydrogen-bonding capacity, and target-binding conformation [1]. The propyl chain at C5 provides a distinct balance between hydrophobic surface area and conformational flexibility compared with the methyl analog (C₄H₆N₄O, MW 126.12) or the p-tolyl analog (C₁₀H₁₀N₄O) [2]. In the structurally related 2-aminoimidazolone BACE-1 inhibitor series, systematic variation of the substituent corresponding to the 5-position altered IC₅₀ values by more than an order of magnitude (from 0.45 μM for the most potent analog T14 to 7.1 μM for the iminopyrimidinone starting scaffold W-41), demonstrating that activity is exquisitely sensitive to this position [3]. Generic substitution without confirmatory data therefore risks loss of target potency, altered ADME profile, or both.

Quantitative Differentiation Evidence for 2-Amino-5-propyl-4H-imidazol-4-one oxime vs. Closest Analogs


BACE-1 Inhibitory Potency: 2-Aminoimidazol-4-one T14 Derivative vs. Iminopyrimidinone Scaffold W-41

In a structure-based optimization program, 2-amino-imidazol-4-one derivative T14 achieved an IC₅₀ of 0.45 μM against BACE-1, representing an approximately 15.8-fold improvement in potency compared with the iminopyrimidinone starting scaffold W-41 (IC₅₀ = 7.1 μM), while also exhibiting favorable computed LogP and tPSA values [1]. This study establishes that the 2-aminoimidazol-4-one core is a viable, potency-enhancing replacement for the iminopyrimidinone scaffold in BACE-1 inhibitor design.

BACE-1 inhibition Alzheimer's disease 2-aminoimidazol-4-one

Anticancer Potency: 2-Aminoimidazolone Derivative 8b vs. Clinical Standard 5-Fluorouracil Across Five Tumor Cell Lines

2-Aminoimidazolone derivative 8b exhibited IC₅₀ values of 12.6–21.5 μmol/L against a panel of five human tumor cell lines, which were 1- to 4-fold lower (i.e., more potent) than those of 5-fluorouracil (5-FU; IC₅₀ = 18.4–56.1 μmol/L) tested under identical in vitro conditions [1]. A structurally distinct benzylidene 2-aminoimidazolone derivative (compound 2b) independently confirmed this potency advantage, with IC₅₀ values of 12.87–17.10 μM versus 5-FU at 18.39–56.12 μM (1–3.5 fold improvement) [2].

anticancer 2-aminoimidazolone 5-FU comparator

Chain-Length-Dependent Corrosion Inhibition Efficiency: 2-Amino-5-propyl-1,3,4-thiadiazole (APT) vs. Methyl, Ethyl, and Unsubstituted Analogs

In a series of 2-amino-5-alkyl-1,3,4-thiadiazoles evaluated as mild steel corrosion inhibitors in 20% H₂SO₄, 2-amino-5-propyl-1,3,4-thiadiazole (APT) exhibited the highest inhibition efficiency (IE) of approximately 87%, which increased to ~94% upon synergistic addition of KI [1]. While the core is thiadiazole rather than imidazolone, this dataset provides the strongest available class-level evidence that a C3 (propyl) chain at the 5-position of a 2-amino-substituted five-membered heterocycle can be the optimal alkyl length for surface adsorption and corrosion inhibition, outperforming the methyl, ethyl, and unsubstituted variants tested in the same study [2].

corrosion inhibition thiadiazole alkyl chain SAR

Physicochemical Differentiation: Predicted LogP, pKa, and Hydrogen-Bonding Capacity vs. Methyl and Aryl Analogs

The target compound has a predicted LogP of approximately −0.70 and pKa of 2.22 ± 0.40 . By comparison, the 5-methyl analog has a molecular weight of 126.12 g/mol and a predicted pKa of 2.22 ± 0.40 (same core ionization) , while the 5-(2-naphthyl) analog has a substantially higher computed LogP of 1.32 due to the extended aromatic surface . The propyl chain thus occupies an intermediate lipophilicity window that balances aqueous solubility (facilitated by the polar oxime and amino groups) with sufficient hydrophobic character for passive membrane permeability or metal-surface adsorption—a profile that neither the methyl (too polar) nor the aryl (too lipophilic) congeners can replicate without structural modification.

LogP pKa hydrogen bonding physicochemical profiling

Scaffold Privilege: 2-Aminoimidazolone as a Recognized Kinase Inhibitor Pharmacophore vs. Non-Imidazolone Heterocycles

Marine-derived 2-aminoimidazolone alkaloids, including leucettamine B and polyandrocarpamines A and B, have been characterized as potent and selective inhibitors of DYRK and CLK kinases, with IC₅₀ values in the low nanomolar range for certain analogs (e.g., leucettamine B and its synthetic derivative leucettine L41) [1]. The 2-aminoimidazolone core is explicitly described as a 'promising chemical scaffold for the design of potential therapeutic drug candidates acting as specific inhibitors of disease-relevant kinases' [1]. This scaffold-level recognition differentiates 2-aminoimidazol-4-one oximes from other heterocyclic oximes (e.g., pyridine-oximes, thiadiazole-oximes) that lack the guanidine-like hydrogen-bonding pharmacophore and the documented kinase inhibition profile.

kinase inhibition 2-aminoimidazolone alkaloids DYRK CLK

Evidence-Backed Application Scenarios for 2-Amino-5-propyl-4H-imidazol-4-one oxime Procurement


BACE-1 Inhibitor Lead Optimization for Alzheimer's Disease Drug Discovery

Procurement of 2-amino-5-propyl-4H-imidazol-4-one oxime is supported by direct evidence that 2-aminoimidazol-4-one derivatives can achieve sub-micromolar BACE-1 inhibition (IC₅₀ = 0.45 μM for the most potent analog T14), representing a ~15.8-fold improvement over the iminopyrimidinone starting scaffold W-41 [1]. The propyl chain at C5 provides a defined hydrophobic contact surface that can be further diversified to optimize potency, selectivity, and CNS penetration properties. This compound is suitable as a core intermediate for library synthesis in CNS-targeted BACE-1 programs, where the favorable computed LogP (−0.70) and tPSA values of the 2-aminoimidazol-4-one series suggest potential for brain penetration.

Anticancer Library Synthesis Targeting Carcinoma Cell Lines

The 2-aminoimidazolone scaffold has demonstrated consistent superiority over 5-fluorouracil (1–4 fold lower IC₅₀ values) across multiple human carcinoma cell lines including HepG2 and SMMC-7721 [1][2]. The 5-propyl substituted variant offers an intermediate lipophilicity profile that may improve cellular uptake compared with the methyl analog while avoiding the potential off-target promiscuity associated with highly lipophilic aryl-substituted derivatives . Researchers building focused libraries of 2-aminoimidazol-4-one oxime derivatives for anticancer screening should prioritize the propyl-substituted core as a starting scaffold with validated cytotoxicity precedent and favorable physicochemical properties.

Corrosion Inhibitor Development for Mild Steel in Acidic Industrial Environments

Class-level evidence from the structurally analogous 2-amino-5-propyl-1,3,4-thiadiazole (APT) series demonstrates that a C3 alkyl chain at the 5-position of a 2-amino-substituted five-membered heterocycle yields optimal corrosion inhibition efficiency (~87% IE standalone; ~94% IE with KI synergism) on mild steel in 20% H₂SO₄ [1][2]. The propyl-substituted imidazol-4-one oxime, bearing both the 2-amino group and the 4-oxime functionality capable of chelating metal surfaces, represents a logical candidate for evaluation as a mixed-type corrosion inhibitor. Industrial formulators developing acid-pickling inhibitors or oil-well acidizing corrosion protection packages may find this compound to offer favorable adsorption thermodynamics attributable to the propyl chain length.

Kinase Inhibitor Probe Development Leveraging the 2-Aminoimidazolone Pharmacophore

The 2-aminoimidazolone core is a validated privileged scaffold for kinase inhibition, with marine-derived and synthetic analogs demonstrating nanomolar-level potency against DYRK1A, CLK1, CLK2, and LYN kinases [1]. The 5-propyl substituent provides a vector for additional hydrophobic contacts within the kinase ATP-binding pocket, while the 4-oxime group offers an additional hydrogen-bonding handle that can engage the hinge region or ribose pocket. Procurement of the propyl-substituted variant enables structure–activity relationship exploration at a position known to modulate kinase selectivity, as demonstrated by the differential inhibition profiles of leucettamine B analogs across a panel of mammalian and protozoan kinases.

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